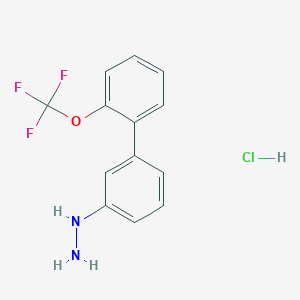
2'-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2O. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)phenylhydrazine with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-biphenyl oxides, while reduction may produce trifluoromethoxy-biphenyl amines .
科学研究应用
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with specific enzymes and receptors .
相似化合物的比较
Similar Compounds
2-(Trifluoromethoxy)phenylhydrazine Hydrochloride: Shares the trifluoromethoxy group but differs in its overall structure.
Trifluoromethoxy-biphenyl Derivatives: Compounds with similar trifluoromethoxy groups but different substituents on the biphenyl ring.
Uniqueness
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride is unique due to its specific trifluoromethoxy group and hydrazine moiety, which confer distinct chemical and biological properties.
属性
分子式 |
C13H12ClF3N2O |
|---|---|
分子量 |
304.69 g/mol |
IUPAC 名称 |
[3-[2-(trifluoromethoxy)phenyl]phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H11F3N2O.ClH/c14-13(15,16)19-12-7-2-1-6-11(12)9-4-3-5-10(8-9)18-17;/h1-8,18H,17H2;1H |
InChI 键 |
GDRGITCQVHTXQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)NN)OC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)
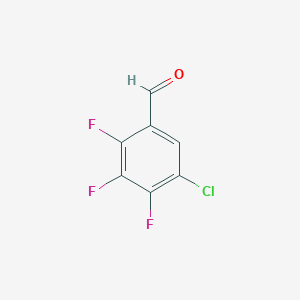
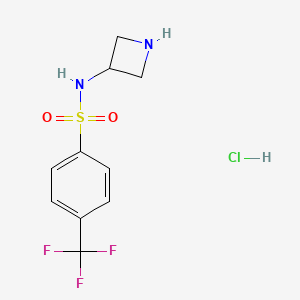
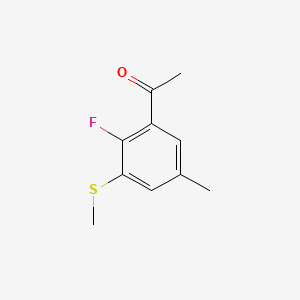
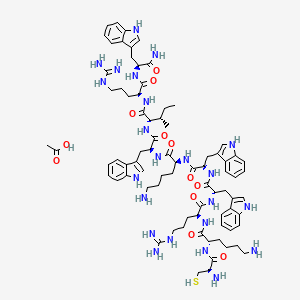
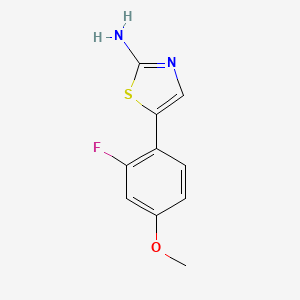
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)
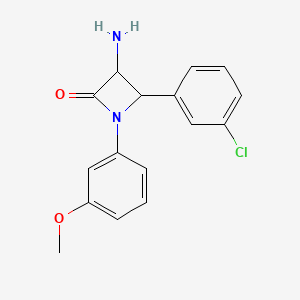
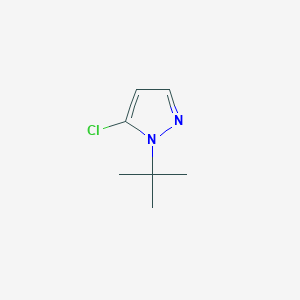
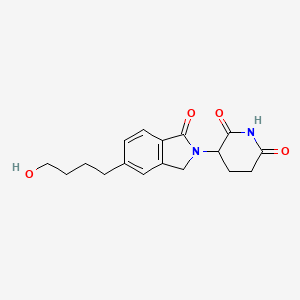
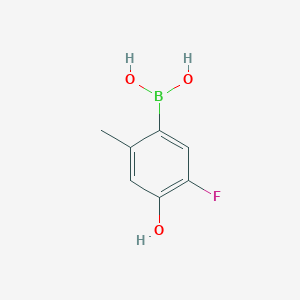
![9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)
